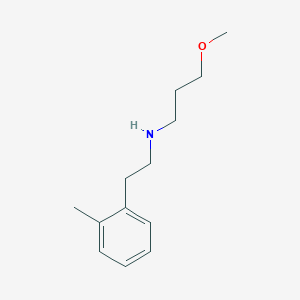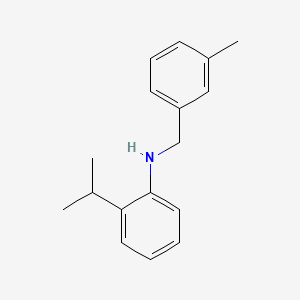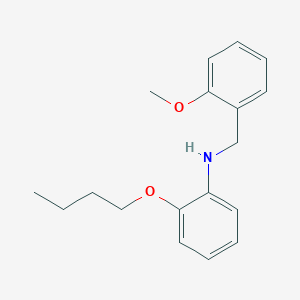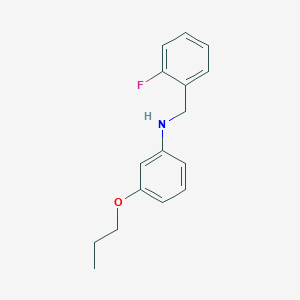
3-Methoxy-N-(2-methylphenethyl)-1-propanamine
Übersicht
Beschreibung
3-Methoxy-N-(2-methylphenethyl)-1-propanamine, also known as MMPPA, is an organic compound that has been studied for its potential applications in various scientific research fields. MMPPA has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-(2-methylphenethyl)-1-propanamine has a wide range of potential scientific research applications. It has been studied for its potential use in drug delivery systems, as an anti-cancer agent, and as a potential therapeutic agent for neurodegenerative diseases. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its ability to modulate the activity of several enzymes involved in signal transduction pathways, as well as its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is not fully understood. However, it has been suggested that 3-Methoxy-N-(2-methylphenethyl)-1-propanamine may act as an agonist at certain G-protein coupled receptors (GPCRs), resulting in the activation of downstream signaling pathways. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been shown to modulate the activity of several enzymes involved in signal transduction pathways, such as protein kinases and phosphatases.
Biochemical and Physiological Effects
3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential biochemical and physiological effects. In animal studies, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been shown to modulate the activity of several enzymes involved in signal transduction pathways, as well as its potential use as an anti-inflammatory agent. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential use as an anti-cancer agent, as well as its potential therapeutic effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-N-(2-methylphenethyl)-1-propanamine has several advantages and limitations for use in laboratory experiments. One advantage is that 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is an organic compound, meaning it is relatively easy to obtain and synthesize. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of several enzymes involved in signal transduction pathways.
However, there are also several limitations to consider when using 3-Methoxy-N-(2-methylphenethyl)-1-propanamine in laboratory experiments. For example, the mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is not fully understood, and its potential therapeutic effects in humans are not yet known. Additionally, 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is a relatively new compound and there is still much to be learned about its biochemical and physiological effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methoxy-N-(2-methylphenethyl)-1-propanamine. One potential direction is to further investigate the mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine, as well as its potential therapeutic effects in humans. Additionally, further research is needed to understand the biochemical and physiological effects of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine, as well as its potential use in drug delivery systems. Finally, further research is needed to understand the advantages and limitations of using 3-Methoxy-N-(2-methylphenethyl)-1-propanamine in laboratory experiments.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(2-methylphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12-6-3-4-7-13(12)8-10-14-9-5-11-15-2/h3-4,6-7,14H,5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNMMLNPZAGWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-(2-methylphenethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)

![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)


![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
![N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385614.png)
![2-Butoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385615.png)